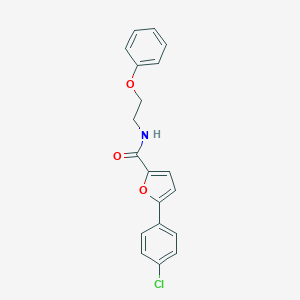
2-(dimethoxymethyl)-2-methyl-2,3-dihydro-4(1H)-quinazolinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(dimethoxymethyl)-2-methyl-2,3-dihydro-4(1H)-quinazolinone is a complex organic compound with a unique structure that includes a quinazolinone core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(dimethoxymethyl)-2-methyl-2,3-dihydro-4(1H)-quinazolinone typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a quinazolinone derivative with dimethoxymethyl reagents under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and pH, are carefully optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The process is designed to be efficient and cost-effective, ensuring the consistent production of high-quality material. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(dimethoxymethyl)-2-methyl-2,3-dihydro-4(1H)-quinazolinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of reduced quinazolinone compounds.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve nucleophiles like amines or halides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with hydroxyl or carbonyl groups, while reduction may produce amine or alkyl derivatives.
Aplicaciones Científicas De Investigación
2-(dimethoxymethyl)-2-methyl-2,3-dihydro-4(1H)-quinazolinone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 2-(dimethoxymethyl)-2-methyl-2,3-dihydro-4(1H)-quinazolinone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may influence cellular signaling and metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Dimethoxymethyl)phenol
- 2,2-Dimethylchromans
- 2,6-Dimethoxyphenol
Comparison
Compared to similar compounds, 2-(dimethoxymethyl)-2-methyl-2,3-dihydro-4(1H)-quinazolinone has unique structural features that contribute to its distinct chemical and biological properties. Its quinazolinone core and dimethoxymethyl groups provide a versatile platform for chemical modifications, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C12H16N2O3 |
|---|---|
Peso molecular |
236.27g/mol |
Nombre IUPAC |
2-(dimethoxymethyl)-2-methyl-1,3-dihydroquinazolin-4-one |
InChI |
InChI=1S/C12H16N2O3/c1-12(11(16-2)17-3)13-9-7-5-4-6-8(9)10(15)14-12/h4-7,11,13H,1-3H3,(H,14,15) |
Clave InChI |
JEAGXAUBNMIHLO-UHFFFAOYSA-N |
SMILES |
CC1(NC2=CC=CC=C2C(=O)N1)C(OC)OC |
SMILES canónico |
CC1(NC2=CC=CC=C2C(=O)N1)C(OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-benzyl-4-{4-[(4-methylpiperidin-1-yl)sulfonyl]benzoyl}piperazine](/img/structure/B496727.png)
![N-[3-CHLORO-4-(MORPHOLIN-4-YL)PHENYL]-4-(PYRROLIDINE-1-SULFONYL)BENZAMIDE](/img/structure/B496729.png)
![N-(DIBENZO[B,D]FURAN-3-YL)-4-(4-MORPHOLINYLSULFONYL)BENZAMIDE](/img/structure/B496732.png)
![N-[4-(1-benzofuran-2-yl)phenyl]furan-2-carboxamide](/img/structure/B496734.png)
![2-[4-(MORPHOLINE-4-SULFONYL)BENZAMIDO]-N-(2-PHENYLETHYL)BENZAMIDE](/img/structure/B496737.png)
![N-[2-(2,6-DIMETHYLPHENOXY)ETHYL]-2-ACETAMIDO-3-(1H-INDOL-3-YL)PROPANAMIDE](/img/structure/B496738.png)
![2-acetamido-3-(1H-indol-3-yl)-N-[2-(4-methoxyphenoxy)ethyl]propanamide](/img/structure/B496739.png)

![1-[5-(4-Fluorophenyl)-2-furoyl]-4-phenylpiperidine](/img/structure/B496743.png)



